4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a furan ring, a thiophene ring, and a thiazepane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a thiazepane derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(thiophen-2-yl)methanone: Similar structure but lacks the thiazepane ring.
Thiophen-2-yl(furan-2-yl)methanone: Similar structure but with different ring positions.
Furan-2-yl(7-(pyridin-2-yl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
furan-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-14(11-3-1-8-17-11)15-6-5-13(19-10-7-15)12-4-2-9-18-12/h1-4,8-9,13H,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHKZRFKUEDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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